molecular formula C6H11NO2S B13247888 Cyclohex-2-ene-1-sulfonamide

Cyclohex-2-ene-1-sulfonamide

Cat. No.: B13247888
M. Wt: 161.22 g/mol
InChI Key: PIFGFUBSEWUJEZ-UHFFFAOYSA-N
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Description

Cyclohex-2-ene-1-sulfonamide is an organic compound that features a cyclohexene ring with a sulfonamide group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohex-2-ene-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of cyclohex-2-ene-1-amine with sulfonyl chloride under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-2-ene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Cyclohex-2-ene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cyclohex-2-ene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohex-2-ene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

cyclohex-2-ene-1-sulfonamide

InChI

InChI=1S/C6H11NO2S/c7-10(8,9)6-4-2-1-3-5-6/h2,4,6H,1,3,5H2,(H2,7,8,9)

InChI Key

PIFGFUBSEWUJEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)S(=O)(=O)N

Origin of Product

United States

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